N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features a 1,2,5-oxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms
Properties
Molecular Formula |
C19H27N3O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C19H27N3O4/c1-4-7-8-17(23)20-19-18(21-26-22-19)14-9-10-15(24-11-5-2)16(13-14)25-12-6-3/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,22,23) |
InChI Key |
AFWGWMXQXAKVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC(=C(C=C2)OCCC)OCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves several steps. One common method includes the amidation reaction between isobutyryl acetate and aniline in the absence of a catalyst or with a trace amount of an organic base catalyst . The reaction conditions are optimized to ensure high purity and yield of the target compound. Industrial production methods focus on green and efficient processes, avoiding the use of low-boiling-point volatile toxic organic solvents and ensuring minimal waste generation .
Chemical Reactions Analysis
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxadiazole derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has a wide range of applications in scientific research In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying enzyme interactions and cellular processesIndustrially, it is used in the production of advanced materials and as a precursor for various chemical reactions .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can be compared with other similar compounds, such as N-phenylpentanamide and N-(4-arylpiperazin-1-yl)-N-arylpentanamides. These compounds share structural similarities but differ in their chemical properties and applications. For instance, N-(4-arylpiperazin-1-yl)-N-arylpentanamides are known for their potential as dopamine receptor ligands, while this compound is more versatile in its applications across different scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
